![molecular formula C18H17ClFN3O3S B2394823 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1252905-35-3](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide is a complex organic compound, significant due to its diverse range of applications in scientific research. As a synthesized molecule, it has garnered interest in fields like medicinal chemistry, pharmaceuticals, and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide generally involves multi-step organic reactions. The starting materials are typically selected based on the desired functional groups and the thienopyrimidine core structure. Common reagents may include butyl derivatives, chloro-fluoro benzene rings, and acetamide groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to enhance the yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up laboratory procedures while ensuring safety and cost-efficiency. Process optimization focuses on achieving high yield, minimal waste, and purity suitable for further applications. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions such as:
Oxidation: Can lead to the formation of more reactive intermediates.
Reduction: May produce simpler derivatives or modify functional groups.
Substitution: Particularly nucleophilic substitution, given the presence of halogens.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products of these reactions depend on the specific pathways and conditions but typically include various derivatives with modified functional groups that can be analyzed for desired properties.
Applications De Recherche Scientifique
This compound is pivotal in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for pharmacological properties like anti-inflammatory and anticancer activities.
Industry: Utilized in material science for creating advanced polymers and other specialized materials.
Mécanisme D'action
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. The pathways typically include binding to these targets, leading to inhibition or modulation of biological processes. Detailed molecular docking studies and bioassays help elucidate these interactions, providing insights into the compound’s effectiveness and potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide exhibits unique properties such as:
Stability: Higher stability under various conditions.
Efficacy: Enhanced efficacy in biological systems.
Specificity: Greater specificity towards certain molecular targets.
List of Similar Compounds
2-(3-butyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
Feel free to dive deeper into any section or discuss another fascinating topic!
Propriétés
Numéro CAS |
1252905-35-3 |
|---|---|
Formule moléculaire |
C18H17ClFN3O3S |
Poids moléculaire |
409.86 |
Nom IUPAC |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H17ClFN3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-13-5-4-11(20)9-12(13)19/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24) |
Clé InChI |
FMWYHVNYALLIIB-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)F)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


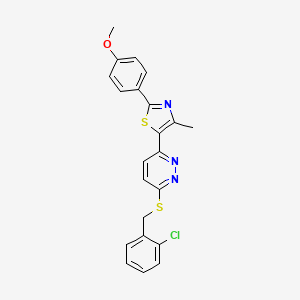
![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2394743.png)
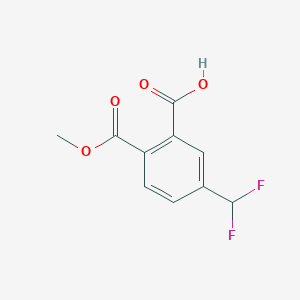
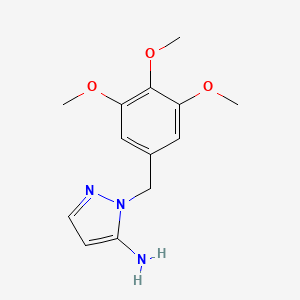
![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)
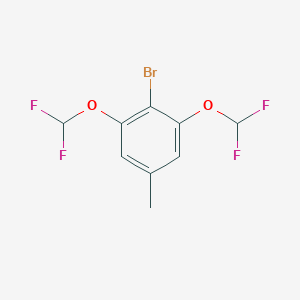
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)

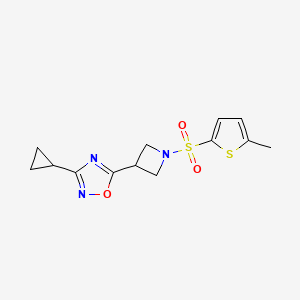
![N-(4-chloro-2-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2394754.png)
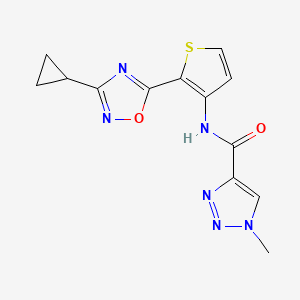
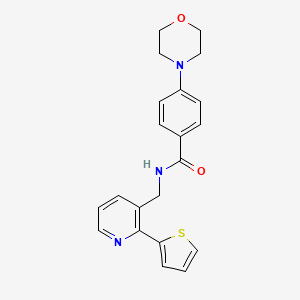
![N-(1,3-benzothiazol-2-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2394760.png)
